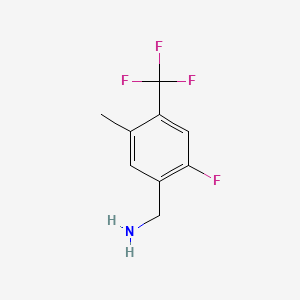

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

Description

BenchChem offers high-quality 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXWFCFVRIODHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

The following technical guide details the properties, synthesis, and application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine , a specialized fluorinated building block used in high-value medicinal chemistry programs.

CAS Number: 1323966-36-4[1][2][3]

Executive Summary & Chemical Identity

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a tri-substituted aromatic amine designed for lead optimization in drug discovery. It combines three critical pharmacophoric features on a single benzene scaffold:

-

Primary Amine: A versatile handle for amide coupling, reductive amination, or sulfonamide formation.

-

Trifluoromethyl Group (-CF₃): Enhances metabolic stability and lipophilicity.

-

Fluorine Atom (-F): Modulates pKa and blocks metabolic oxidation at the 2-position.

-

Methyl Group (-CH₃): Provides steric bulk to fill hydrophobic pockets (the "Magic Methyl" effect) and restricts bond rotation.

Chemical Data Table

| Property | Value |

| CAS Number | 1323966-36-4 |

| IUPAC Name | [2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine |

| Molecular Formula | C₉H₉F₄N |

| Molecular Weight | 207.17 g/mol |

| Precursor Nitrile CAS | 1323966-20-6 |

| Precursor Acid CAS | 1323955-61-8 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Predicted LogP | ~2.4 - 2.8 |

| H-Bond Donors/Acceptors | 1 / 4 |

Synthesis & Manufacturing Workflows

The synthesis of this compound typically proceeds via the reduction of its corresponding nitrile precursor. This route is preferred over the amide reduction of the benzoic acid due to atom economy and the availability of the nitrile intermediate.

DOT Diagram 1: Retrosynthetic Analysis & Forward Synthesis

The following diagram outlines the logical disconnection and the forward synthesis pathway from commercially available precursors.

Caption: Figure 1. Linear synthesis route from aryl halide via Rosenmund-von Braun cyanation followed by nitrile reduction.

Detailed Protocol: Nitrile Reduction (Lab Scale)

Objective: Conversion of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (CAS 1323966-20-6) to the target benzylamine.

Reagents:

-

Substrate: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (1.0 eq)

-

Reductant: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (3.0 eq)

-

Solvent: Anhydrous THF

-

Quench: Methanol (MeOH), HCl (1M)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (N₂). Add the nitrile substrate (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

-

Addition: Cool the solution to 0°C using an ice bath. Add BH₃·THF (3.0 eq) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic reaction.

-

Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor via LC-MS for the disappearance of the nitrile peak (M+H not usually visible, look for consumption) and appearance of the amine (M+H = 208.17).

-

Quench: Cool to 0°C. Carefully add MeOH dropwise until gas evolution (H₂) ceases.

-

Acid Hydrolysis: Add 1M HCl (excess) and stir at room temperature for 1 hour to break the boron-amine complex.

-

Workup: Basify the aqueous layer to pH >12 using 4M NaOH. Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/NH₄OH gradient) if necessary.

Causality & Logic:

-

Why BH₃·THF? Catalytic hydrogenation (H₂/Pd) can sometimes result in de-halogenation (loss of Cl/Br/I, though F is stronger) or secondary amine formation. Borane is chemoselective for nitriles in the presence of halogens.

-

Acid Hydrolysis: Essential because borane forms a stable Lewis acid-base adduct with the resulting amine, which must be hydrolyzed to release the free base.

Applications in Drug Discovery

This building block is specifically engineered for Lead Optimization phases where potency and metabolic stability need simultaneous improvement.

Strategic Utility: The "Fluorine-Methyl-Trifluoromethyl" Triad

-

Metabolic Blocking: The Fluorine at position 2 and the Methyl at position 5 block common sites of CYP450-mediated oxidation, extending the drug's half-life (t½).

-

Lipophilicity Tuning: The -CF₃ group significantly increases LogP, enhancing membrane permeability (blood-brain barrier penetration).

-

Conformational Restriction: The 5-methyl group introduces steric clash with adjacent substituents, potentially locking the molecule into a bioactive conformation.

DOT Diagram 2: SAR Decision Logic

This diagram illustrates when a medicinal chemist should select this specific building block over a standard benzylamine.

Caption: Figure 2. Decision tree for incorporating the 2-F-5-Me-4-CF3 motif during Structure-Activity Relationship (SAR) studies.

Handling & Safety (E-E-A-T)

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H302: Harmful if swallowed.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines readily absorb CO₂ from the air to form carbamates.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

Self-Validating Safety Protocol:

Before scaling up, perform a DSC (Differential Scanning Calorimetry) analysis on the nitrile reduction step. The reaction of Borane with nitriles is exothermic; ensure the cooling capacity of the reactor exceeds the heat release rate (

References

-

Apollo Scientific . Product Analysis: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS 1323966-36-4).[1][2][3] Retrieved from

-

Thermo Fisher Scientific . Precursor Data: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (CAS 1323966-20-6).[1][4] Retrieved from

-

Sigma-Aldrich . Building Block Analogs: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid (CAS 1323955-61-8). Retrieved from

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General reference for F/CF3 effects).

- Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery. Angewandte Chemie International Edition. (General reference for Methyl effects).

Sources

- 1. 1241828-99-8,4-Fluoro-2-(trifluoromethoxy)benzylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1323966-36-4 Cas No. | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine | Apollo [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. CAS RN 1323966-20-6 | Fisher Scientific [fishersci.es]

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine chemical structure

Core Intermediate for Medicinal Chemistry & Lead Optimization

Executive Summary

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS: 1323966-36-4) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents. It belongs to the class of poly-substituted benzylamines, which serve as critical pharmacophores in kinase inhibitors, GPCR ligands, and agrochemicals.

The compound is distinguished by its specific substitution pattern: a trifluoromethyl group at the para position (relative to the amine side chain) providing metabolic stability, a fluorine atom at the ortho position modulating pKa and conformation, and a methyl group at the meta position adding hydrophobic bulk. This guide details its physicochemical properties, synthetic routes, and handling protocols.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | (2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl)methanamine |

| CAS Number | 1323966-36-4 |

| Molecular Formula | C₉H₉F₄N |

| Molecular Weight | 207.17 g/mol |

| SMILES | CC1=C(C=C(C(=C1)CN)F)C(F)(F)F |

| InChI Key | Unique Identifier (Generated from SMILES) |

Calculated Physicochemical Profile

Note: Experimental data for this specific isomer is limited; values below are calculated based on structure-property relationships (SPR).

| Property | Value (Predicted) | Significance |

| cLogP | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability. |

| pKa (Conjugate Acid) | ~8.5 - 9.0 | Lower than unsubstituted benzylamine (9.3) due to electron-withdrawing 2-F/4-CF3 groups. |

| H-Bond Donors | 2 (NH₂) | Critical for active site binding. |

| H-Bond Acceptors | 1 (N) + F atoms | Fluorine acts as a weak acceptor. |

| Polar Surface Area (PSA) | ~26 Ų | Favorable for CNS penetration if required. |

Synthetic Methodologies

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is typically approached via the reduction of its corresponding nitrile or reductive amination of its aldehyde precursor.

Pathway A: Catalytic Hydrogenation of Nitrile (Preferred)

This route is preferred for scale-up due to atom economy and the availability of the precursor 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (CAS: 1323966-20-6) .

Reaction Scheme (DOT Visualization)

Figure 1: Catalytic hydrogenation route from the nitrile precursor.

Detailed Protocol

-

Preparation: Charge a high-pressure hydrogenation vessel (Parr reactor) with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile (1.0 eq) dissolved in Methanol (10 vol).

-

Catalyst Addition: Add Raney Nickel (20 wt% loading) under an inert Argon atmosphere. Caution: Raney Ni is pyrophoric.

-

Ammonia Doping: Add methanolic ammonia (7N, 2.0 eq) to suppress secondary amine formation.

-

Hydrogenation: Seal the reactor, purge with N₂, then pressurize with H₂ to 50 psi (3.5 bar). Stir vigorously at room temperature for 12–18 hours.

-

Work-up: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure.

-

Purification: The crude amine is often pure enough for use. If necessary, purify via acid-base extraction (dissolve in DCM, extract with 1N HCl, basify aqueous layer with NaOH, extract back into DCM).

Pathway B: Reductive Amination of Benzaldehyde

Used when the aldehyde precursor 2-Fluoro-5-methyl-4-(trifluoromethyl)benzaldehyde (CAS: 1323966-40-0) is more accessible.

-

Imine Formation: React the aldehyde with Ammonium Acetate (10 eq) in Methanol.

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise.

-

Quench: Adjust pH to <2 with HCl to decompose excess hydride, then basify to isolate the amine.

Medicinal Chemistry Applications

This building block is engineered for specific interactions within a protein binding pocket.

Structural Logic (SAR)

-

4-Trifluoromethyl (-CF₃):

-

Metabolic Blocking: Prevents CYP450-mediated oxidation at the para position, a common metabolic soft spot in benzylamines.

-

Lipophilicity: Increases logP, enhancing membrane permeability.

-

-

2-Fluoro (-F):

-

Conformational Lock: The ortho-fluorine can create an intramolecular electrostatic interaction with the benzylic amine protons, locking the conformation for better entropy upon binding.

-

pKa Modulation: Lowers the amine pKa, reducing the energy penalty for desolvation if the binding pocket is hydrophobic.

-

-

5-Methyl (-CH₃):

-

Hydrophobic Fill: Targets small hydrophobic clefts (e.g., the "gatekeeper" region in kinases) to improve selectivity over homologous proteins.

-

Pharmacophore Mapping (DOT Visualization)

Figure 2: Structure-Activity Relationship (SAR) map of the trisubstituted ring.

Safety & Handling Protocols

Hazards

-

GHS Classification: Skin Corrosion/Irritation (Category 1B) - Danger .

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides. Absorbs CO₂ from air (store under inert gas).

Handling Procedure

-

PPE: Wear nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat. Work inside a fume hood.

-

Storage: Store at 2–8°C under Argon or Nitrogen. Amine functionality is sensitive to oxidation and carbamate formation (with CO₂).

-

Spill Cleanup: Absorb with inert material (vermiculite). Neutralize with weak acid (dilute acetic acid) before disposal.

References

-

Chemical Identity & CAS Verification

-

Precursor Availability (Benzonitrile)

-

Synthetic Methodology (Nitrile Reduction)

- Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines".

- Context: General protocol adaptation for fluorin

-

URL:

-

Medicinal Chemistry of Fluorine

- Source: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry".

- Context: Mechanisms of metabolic blocking and pKa modul

-

URL:

Sources

- 1. 1241828-99-8,4-Fluoro-2-(trifluoromethoxy)benzylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. echemi.com [echemi.com]

- 3. Fluorinated Compounds | CymitQuimica [cymitquimica.com]

- 4. CAS RN 1323966-20-6 | Fisher Scientific [fishersci.es]

An In-depth Technical Guide to the Safe Handling of Fluorinated Benzylamines for Research and Development

Foreword: Important Note on Chemical Analogues

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Fluoro-5-(trifluoromethyl)benzylamine (CAS RN: 199296-61-2) . Extensive safety data is publicly available for this compound and forms the basis of this document.

It is critical to note that the target molecule of your query, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine , is a distinct chemical entity. While structurally similar, the addition and positional change of a methyl group can alter the physicochemical, reactive, and toxicological properties of a compound in unpredictable ways.

Therefore, this document must be used as a surrogate guide for preliminary risk assessment and planning only . The information herein is intended to highlight the potential hazards associated with this class of fluorinated benzylamines and to establish a baseline for safe laboratory practices. It is not a direct replacement for a specific Safety Data Sheet (SDS) for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine. Before any handling of the target compound, a comprehensive, substance-specific risk assessment must be conducted by qualified environmental health and safety (EHS) professionals.

Section 1: Chemical Identity and Hazard Classification

For the purpose of this guide, all data pertains to the analogue 2-Fluoro-5-(trifluoromethyl)benzylamine .

This compound is a substituted benzylamine, a class of molecules often used as building blocks in pharmaceutical and agrochemical synthesis.[1] The presence of a trifluoromethyl group and a fluorine atom can significantly influence the molecule's stability, reactivity, and biological activity.

Chemical and Physical Properties

A summary of the key identifiers and physical properties for 2-Fluoro-5-(trifluoromethyl)benzylamine is presented below. This data is essential for engineering controls, storage considerations, and emergency response planning.

| Property | Value | Source(s) |

| CAS Number | 199296-61-2 | [1][2][3] |

| Molecular Formula | C₈H₇F₄N | [1][2][4] |

| Molecular Weight | 193.14 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Purity | Typically ≥98% (GC) | [1] |

| Physical State | Liquid at room temperature | [4] |

| Storage Temp. | Room Temperature, recommended <15°C in a cool, dark place |

Globally Harmonized System (GHS) Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The primary hazards are related to its corrosive nature.

-

GHS Pictogram:

-

corrosionGHS05

-

-

Hazard Statements:

-

GHS Hazard Categories:

Expert Insight: A Category 1B classification for skin corrosion indicates that the material causes destruction of skin tissue, namely visible necrosis through the epidermis and into the dermis, following an exposure of up to 4 hours.[6][7] Category 1 for eye damage signifies that the substance can produce irreversible effects on the eye.[8][9] This high level of corrosivity necessitates stringent engineering controls and the use of robust personal protective equipment, as detailed in the following sections.

Section 2: The Hierarchy of Controls: A Systematic Approach to Risk Mitigation

A foundational principle of chemical safety is the "Hierarchy of Controls," which prioritizes safety interventions from most to least effective. This systematic approach should be applied before any work with 2-Fluoro-5-(trifluoromethyl)benzylamine begins.

Caption: Hierarchy of Controls applied to handling corrosive liquid amines.

Expertise & Experience: While PPE is visually the most obvious control, it is the last line of defense. The primary focus for corrosive liquids like this benzylamine analogue must be on Engineering Controls . All manipulations that could generate aerosols or vapors—including opening the container, weighing, and transferring—must be performed inside a certified chemical fume hood.[10][11] Administrative controls, such as well-documented Standard Operating Procedures (SOPs), ensure that every researcher understands the hazards and follows the same validated workflow, minimizing procedural errors.

Section 3: Standard Operating Procedures (SOPs)

The following protocols are provided as a template. They must be adapted and approved by your institution's EHS department.

Handling and Use Protocol

-

Preparation:

-

Confirm the chemical fume hood is operational and has a valid certification.

-

Assemble all necessary equipment (glassware, stir bars, reagents) inside the fume hood.

-

Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[12]

-

Don the required PPE as specified in Section 4.

-

-

Aliquotting the Reagent:

-

The compound should be stored under an inert gas as it may be air-sensitive.

-

Secure the reagent bottle in the fume hood.

-

Slowly uncap the bottle to gently release any pressure.

-

Use a clean, dry syringe or pipette to withdraw the required volume. To prevent suck-back of this corrosive liquid, always use a pipette aid or bulb; never pipette by mouth.

-

Dispense the liquid directly into the reaction vessel, touching the tip of the pipette to the inner wall of the vessel to avoid splashing.

-

Promptly and securely recap the reagent bottle.

-

-

Waste Disposal:

-

All contaminated materials (pipette tips, gloves, wipes) must be disposed of in a designated, labeled hazardous waste container.

-

Unused reagent and reaction waste must be collected in a compatible, sealed, and clearly labeled corrosive liquid waste container.

-

Consult your institution's waste disposal guidelines.[5]

-

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[10][12]

-

Container: Keep the container tightly closed to prevent degradation and release of vapors.[4][12]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.

-

Atmosphere: For long-term stability and to prevent potential degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[12]

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls are primary, but a robust PPE strategy is mandatory to protect against accidental contact.

| Control | Specification | Rationale and Best Practices |

| Engineering | Certified Chemical Fume Hood | Required for all manipulations to contain corrosive vapors and prevent inhalation.[10] |

| Eye/Face | Chemical safety goggles AND a full-face shield | Goggles protect against splashes; the face shield protects the entire face. This combination is required due to the Category 1 eye damage classification.[5][12] |

| Hand | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Nitrile gloves may offer insufficient protection for prolonged contact. Always check the glove manufacturer’s chemical compatibility chart. Inspect gloves for defects before each use and remove them carefully to avoid skin contamination.[10] |

| Skin/Body | Chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Provides a barrier against splashes and spills. Contaminated clothing must be removed immediately, and the affected skin rinsed.[5][12] |

| Respiratory | Not required if work is performed within a functional fume hood. | If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with an appropriate cartridge (e.g., for ammonia and organic ammonia derivatives) is necessary.[5] |

Section 5: Emergency and First-Aid Procedures

Immediate and decisive action is critical in the event of an exposure. The corrosivity of the material means that tissue damage begins on contact.

Emergency Response Workflow

Caption: Emergency first-aid response workflow for exposure.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, specifically from an ophthalmologist.[4][5]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Call a physician immediately.[4][5][13]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the victim is not breathing, trained personnel should provide artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Call a physician immediately.[4][5][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician immediately. Use of gastric lavage or emesis is contraindicated due to the risk of perforation.[5][11][13]

Fire-Fighting and Spill Measures

-

Fire: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

-

Spills: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the material into a suitable, closed container for disposal.[13] Do not let the product enter drains.

Section 6: Toxicological and Ecological Information

-

Toxicological Profile: The primary toxicological concern is severe corrosion.[5] Ingestion causes severe swelling, damage to delicate tissues, and a danger of perforation.[5][11] Other toxicological properties (e.g., carcinogenicity, mutagenicity, reproductive toxicity) have not been fully investigated.[5]

-

Ecotoxicity: Data on environmental hazards is limited. As a precaution, the substance should not be released into the environment or drains.[10]

References

-

Framework to Guide Selection of Chemical Alternatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). Workplace Safety. Retrieved from [Link]

-

GHS Classification: Serious Eye Damage/Eye Irritation. (n.d.). ChemRadar. Retrieved from [Link]

-

GHS Classification Criteria for Skin Corrosion and Irritation. (2018, March 6). ChemSafetyPro.COM. Retrieved from [Link]

-

2-Fluoro-5-(Trifluoromethyl)-Benzylamine. (n.d.). Axios Research. Retrieved from [Link]

-

Assigning hazard categories. (n.d.). Pesticide Registration Toolkit. Retrieved from [Link]

-

Safety Data Sheet for 2-Fluoro-5-(trifluoromethyl)benzylamine. (2025, October 7). Thermo Fisher Scientific. Retrieved from [Link]

-

5-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE. (n.d.). INDOFINE Chemical Company. Retrieved from [Link]

-

2-Fluoro-5-(trifluoromethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

2-fluoro-5-(trifluoromethyl)benzylamine. (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-5-(Trifluoromethyl)-Benzylamine - CAS - 199296-61-2 | Axios Research [axios-research.com]

- 3. 199296-61-2|2-Fluoro-5-(trifluoromethyl)benzylamine|BLD Pharm [bldpharm.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.at [fishersci.at]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.dk [fishersci.dk]

Technical Reference Profile: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

[1]

Executive Summary

This technical guide provides a comprehensive spectral characterization profile for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS: 1323966-36-4). As a poly-functionalized fluorinated building block, this compound is critical in the synthesis of pharmaceutical candidates, particularly for modulating lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.

This document details the expected Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures, supported by mechanistic fragmentation logic and experimental protocols for data acquisition.

Chemical Identity & Architecture

| Parameter | Detail |

| IUPAC Name | [2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine |

| CAS Number | 1323966-36-4 |

| Molecular Formula | C |

| Molecular Weight | 207.17 g/mol |

| SMILES | CC1=C(C=C(C(=C1)CN)F)C(F)(F)F |

| Key Moieties | Primary Amine, Ortho-Fluoro, Trifluoromethyl, Methyl |

Synthesis & Origin Workflow

Understanding the synthetic origin is vital for impurity profiling. This compound is typically derived from the reduction of its nitrile precursor.

Figure 1: Standard synthetic route via nitrile reduction, highlighting the origin of potential nitrile impurities.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

The NMR profile of this compound is defined by the complex coupling patterns introduced by the fluorine atoms (

H NMR Data (400 MHz, CDCl )

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |

| Ar-H (C3) | 7.35 - 7.45 | Doublet (d) | 1H | Ortho to Fluorine (C2). Large coupling is characteristic. | |

| Ar-H (C6) | 7.15 - 7.25 | Doublet (d) | 1H | Meta to Fluorine (C2). Para to nothing. | |

| Benzylic CH | 3.92 | Singlet (s) | 2H | - | May appear as a fine doublet ( |

| Ar-CH | 2.45 | Singlet (s) | 3H | - | Broadened slightly by ortho-CF |

| NH | 1.60 | Broad Singlet | 2H | - | Exchangeable; shift varies with concentration/water. |

C NMR Data (100 MHz, CDCl )

The

| Carbon Type | Shift ( | Splitting Pattern | Coupling ( |

| C2 (Ar-F) | ~160.5 | Doublet (d) | |

| C4 (Ar-CF | ~128.0 | Quartet of Doublets (qd) | |

| CF | ~124.0 | Quartet (q) | |

| C1 (Quaternary) | ~135.2 | Doublet (d) | |

| C5 (Ar-Me) | ~132.0 | Quartet (q) | |

| C3 (Ar-H) | ~116.5 | Doublet (d) | |

| C6 (Ar-H) | ~130.5 | Doublet (d) | |

| Benzylic C | 45.8 | Doublet (d) | |

| Methyl C | 18.5 | Singlet/Multiplet | - |

F NMR Data (376 MHz, CDCl )

Reference: CFCl

-

-62.5 ppm (3F, s): Trifluoromethyl group (CF

- -118.0 ppm (1F, m): Aromatic Fluorine. Multiplet due to coupling with H3 and H6.

Mass Spectrometry (MS) Profile

Mass spectrometry analysis for this compound often utilizes Electrospray Ionization (ESI) in positive mode for the protonated molecular ion, or Electron Impact (EI) for structural elucidation via fragmentation.

ESI-MS (Positive Mode)

-

[M+H]

: m/z 208.18 (Base Peak) -

[M+Na]

: m/z 230.17 -

[2M+H]

: m/z 415.35 (Dimer formation common in concentrated amine samples)

Fragmentation Logic (EI-MS / CID)

The fragmentation pathway is driven by the stability of the benzyl cation and the loss of the amine group.

Figure 2: Predicted fragmentation pathway showing the characteristic loss of ammonia to form the stabilized fluorinated tropylium cation.

Infrared Spectroscopy (IR)[5]

The IR spectrum serves as a rapid identification tool, confirming the presence of the primary amine and the fluorinated aromatic system.

| Wavenumber (cm | Assignment | Functional Group |

| 3350 - 3280 | N-H Stretch | Primary Amine (-NH |

| 2950 - 2850 | C-H Stretch | Methyl and Methylene groups. |

| 1620 - 1590 | N-H Bend | Primary Amine scissoring. |

| 1500 - 1450 | C=C Stretch | Aromatic Ring breathing. |

| 1320 - 1100 | C-F Stretch | Strong, broad bands characteristic of CF |

| 850 - 800 | C-H Bend | Out-of-plane bending (1,2,4,5-substitution pattern). |

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are recommended for reproducing these spectral data.

NMR Sample Preparation

-

Solvent: Deuterated Chloroform (CDCl

) with 0.03% TMS.-

Why: CDCl

is excellent for solubilizing lipophilic benzylamines and prevents H-D exchange on the amine protons (unlike MeOD).

-

-

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

-

Acquisition:

-

Relaxation delay (

)

-

Mass Spectrometry (LC-MS)

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8

m). -

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Positive.

-

Note: Amines can cause peak tailing; ensure the column is end-capped.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66523484, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzonitrile. Retrieved from [Link](Precursor data used for structural verification).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

- Reichert, D. E., et al. (2019). "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Reference for F NMR shift ranges in substituted benzenes).

A Technical Guide to the Procurement and Qualification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine for Advanced Research

Abstract

For researchers and drug development professionals, the timely acquisition of high-purity, well-characterized chemical building blocks is paramount. 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a prime example of a highly functionalized intermediate with significant potential in medicinal and agrochemical discovery programs. The strategic placement of its fluoro, methyl, and trifluoromethyl groups offers a unique scaffold for modulating properties such as metabolic stability, lipophilicity, and binding affinity. However, this compound is not a widely available catalog item, presenting a significant sourcing challenge. This guide provides a comprehensive framework for navigating the custom synthesis landscape, qualifying suppliers, and establishing a robust in-house quality control protocol to ensure the identity, purity, and integrity of this critical research material.

Introduction: A Molecule of Interest and a Sourcing Imperative

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (Structure shown in Figure 1) represents a confluence of desirable structural motifs in modern drug design. The trifluoromethyl (-CF3) group is a well-established bioisostere for other groups and can significantly enhance metabolic stability and binding interactions. The fluorine atom and methyl group allow for fine-tuning of electronic properties and molecular conformation.

A thorough search of prominent chemical supplier catalogs reveals that this specific substitution pattern is not a standard, off-the-shelf product. This reality shifts the procurement strategy from simple acquisition to a more involved process of custom synthesis. Therefore, the onus is on the researcher to not only identify a competent manufacturing partner but also to clearly define the quality attributes and analytical methods required for validation.

Figure 1: Structure of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

Molecular Formula: C₉H₉F₄N

Molecular Weight: 207.17 g/mol

The Custom Synthesis Workflow: From Inquiry to Qualified Reagent

Engaging a contract development and manufacturing organization (CDMO) or a specialized custom synthesis laboratory is the most viable path for obtaining 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine. The process requires careful management and clear communication at every stage.

Identifying a Synthesis Partner

While this specific compound is not listed, companies that specialize in fluorinated building blocks and offer custom synthesis services are ideal candidates. For example, suppliers like Aromsyn Co., Ltd. explicitly state custom synthesis capabilities for halogenated aromatics, making them a potential starting point for inquiries[1]. The key is to engage with suppliers who have demonstrated expertise in complex aromatic and fluorine chemistry.

The Engagement and Manufacturing Process

The workflow for acquiring a custom-synthesized chemical is a multi-step, collaborative process. It involves a detailed Request for Quotation (RFQ), rigorous supplier evaluation, and a transparent manufacturing and quality control campaign.

Defining and Verifying Quality: A Self-Validating System

For a non-catalog compound, the Certificate of Analysis (CoA) provided by the supplier is the starting point, but independent verification is crucial for scientific integrity. The researcher must establish an orthogonal set of analytical tests to confirm the material's identity and purity before its inclusion in critical experiments.

Analytical Workflow for Incoming Material

A structured analytical approach ensures that the received material meets all required specifications. This workflow should be documented and executed for every new batch.

Experimental Protocols for In-House Qualification

The following protocols provide a framework for the comprehensive analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine.

Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR confirms the proton environment and their connectivity, ¹⁹F NMR specifically probes the fluorine-containing groups, and ¹³C NMR verifies the carbon backbone.

Expected Spectral Features:

-

¹H NMR:

-

An aromatic region showing two distinct signals, likely doublets or doublet of doublets due to coupling with the adjacent ¹⁹F atom.

-

A singlet for the benzylic methylene protons (-CH₂NH₂).

-

A singlet for the methyl group (-CH₃) protons.

-

A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

-

-

¹⁹F NMR:

-

Two distinct singlets (or narrowly coupled multiplets). One for the aromatic C-F and one for the -CF₃ group.

-

-

¹³C NMR:

-

Signals corresponding to the 9 unique carbon atoms, with characteristic splitting for carbons bonded to or near fluorine atoms (C-F coupling).

-

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H, ¹⁹F, and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values against the predicted structure.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a precise and accurate method for quantifying the purity of a compound and detecting non-volatile impurities. A reversed-phase method is ideal for this moderately polar analyte.

Protocol:

-

System: An HPLC or UPLC system with a UV/Vis or DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Start at 10% B, hold for 1 minute.

-

Ramp to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 10% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a stock solution at 1 mg/mL in 50:50 Acetonitrile:Water. Dilute to 0.1 mg/mL for injection.

-

Analysis: Inject 5 µL. Calculate purity based on the area percent of the main peak relative to the total peak area. Impurities from starting materials or side reactions should be well-resolved from the main product peak.

Mass Verification via Mass Spectrometry (MS)

Causality: MS provides confirmation of the molecular weight of the compound, serving as a critical identity check.

Protocol:

-

System: Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source.

-

Method: Use the HPLC method described above, directing the flow to the MS detector.

-

Ionization Mode: Positive ion mode (ESI+).

-

Analysis: Search the resulting mass spectrum for the protonated molecular ion [M+H]⁺.

-

Expected [M+H]⁺: 208.0743

-

Handling, Storage, and Safety

Based on analogous structures like 2-Fluoro-5-(trifluoromethyl)benzylamine, this compound should be handled with care.

-

Safety: Assumed to be corrosive and capable of causing skin and eye damage. Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses[2].

-

Storage: Benzylamines can be sensitive to air and light. For long-term stability, it is recommended to store the material in an amber vial under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place, preferably at <15°C[2].

Conclusion

While 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is not a readily available reagent, its potential as a high-value building block justifies the effort of custom synthesis. Success in this endeavor hinges on a partnership with a capable manufacturer and, most importantly, on the researcher's commitment to a rigorous, in-house analytical qualification program. By implementing the workflows and protocols detailed in this guide, scientists can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity and reproducibility of their research and development programs.

References

-

Axios Research. (n.d.). 2-Fluoro-5-(Trifluoromethyl)-Benzylamine. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). 5-FLUORO-2-(TRIFLUOROMETHYL)BENZYLAMINE. Retrieved from [Link]

Sources

Strategic Incorporation of Fluorine in Drug Design: A Technical Guide

Executive Directive

The introduction of fluorine into a lead scaffold is rarely a random act of screening; it is a surgical strike intended to correct specific molecular liabilities. Approximately 20-30% of all approved drugs contain fluorine, a statistic that underscores its utility not just as a structural element, but as a functional tool.

This guide moves beyond basic textbook definitions to explore the causality of fluorination. We will examine how the unique stereoelectronic properties of the carbon-fluorine (C–F) bond allow for precise modulation of metabolic stability, pKa, and binding conformation, providing a self-validating framework for its application in modern drug discovery.[1]

The Physicochemical Toolkit: Why Fluorine?

Fluorine is often termed "isostere of hydrogen" due to its size, but "isostere of oxygen" regarding its electronic demand. This duality allows it to mimic biological substrates while radically altering the physicochemical profile of the parent molecule.

Comparative Metrics

The following table summarizes the fundamental atomic properties that dictate fluorine's behavior in a biological environment.

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Chlorine (Cl) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 1.75 | F is sterically non-demanding; mimics O in size. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | 3.16 | Creates strong dipoles; modulates pKa of neighbors. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.77 | Short, strong bond; chemically inert. |

| C-X Bond Energy (kcal/mol) | ~98-100 | ~116-130 | ~85-90 | ~81 | Critical: C-F resists metabolic cleavage (CYP450). |

The "Magic Methyl" vs. Trifluoromethyl

Replacing a methyl group (-CH3) with a trifluoromethyl group (-CF3) is a common bioisosteric replacement. However, the effects are profound:

-

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry. It blocks hydroxylation at metabolic "hotspots."

-

Lipophilicity: While a single F atom can have variable effects on LogP depending on its environment, a -CF3 group significantly increases lipophilicity, often improving membrane permeability but potentially increasing non-specific binding.

Mechanistic Applications

Metabolic Blocking (The C-F Shield)

Cytochrome P450 enzymes typically oxidize electron-rich C-H bonds. By substituting a hydrogen with fluorine at a para-position on an aromatic ring or a specific aliphatic site, we effectively "armor" the molecule. The high ionization potential of fluorine destabilizes the formation of the radical cation intermediate required for CYP450 oxidation.

Conformational Control: The Gauche Effect

Unlike non-fluorinated alkanes which prefer the anti conformation (to minimize steric clash), 1,2-difluoroethane derivatives often prefer the gauche conformation.[2]

-

Mechanism: This is driven by hyperconjugation.[2][3] The

bonding orbital donates electron density into the low-lying -

Application: This allows chemists to "lock" a flexible chain into a bioactive conformation without adding bulky cyclic constraints.

Visualization: The Decision Matrix

The following diagram outlines the strategic logic for deploying fluorine during Lead Optimization.

Figure 1: Strategic Decision Matrix for Fluorine Incorporation. This logic flow guides the medicinal chemist in selecting the specific fluorination tactic based on the observed liability.

Experimental Protocol: Assessing Metabolic Stability

To validate the efficacy of a fluorine substitution, one must quantify the change in intrinsic clearance. The following protocol describes a Microsomal Stability Assay , the industry standard for assessing Phase I metabolic stability.

Objective: Determine the in vitro intrinsic clearance (

Reagents & Materials

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Controls:

-

High Clearance: Verapamil or Midazolam.

-

Low Clearance: Warfarin.

-

Workflow

-

Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer.

-

Pre-Incubation: Add 1 µM of test compound (from 10 mM DMSO stock) to the HLM suspension. Pre-incubate at 37°C for 5 minutes. Note: Final DMSO concentration must be <0.1% to avoid enzyme inhibition.

-

Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.

-

Sampling: At time points

min, remove aliquots (50 µL). -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (IS). This precipitates proteins and stops the reaction.

-

Processing: Centrifuge samples at 4000 rpm for 20 mins at 4°C.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion relative to the IS.

Data Calculation

Plot

Case Studies in Design

Ezetimibe (Zetia) – Metabolic Blocking

Ezetimibe, a cholesterol absorption inhibitor, faced rapid metabolism in early development. The introduction of fluorine atoms on the pendant phenyl rings served two purposes:

-

Blocked Oxidation: The fluorine atoms at the para-positions prevented rapid hydroxylation by CYP450 enzymes.

-

Potency: The electron-withdrawing nature of fluorine increased the acidity of the phenolic hydroxyl, enhancing hydrogen bonding interactions within the target site.

The Gauche Effect in Action

Consider the optimization of a linear alkyl chain within a kinase inhibitor. If the binding pocket requires a "bent" conformation, a standard ethyl linker (-CH2-CH2-) acts as a flexible hinge, incurring an entropic penalty upon binding.

-

Solution: Replacing the linker with a 1,2-difluoroethyl group (-CHF-CHF-).

-

Result: The gauche effect pre-organizes the molecule into the required bent shape, reducing the entropic cost of binding and potentially improving affinity by 10-100 fold.

Figure 2: The Stereoelectronic Basis of the Gauche Effect. The interaction between the filled C-H sigma orbital and the empty C-F sigma-star orbital drives the conformational preference.

Future Horizons: 18F-PET Imaging

The utility of fluorine extends beyond therapeutics into diagnostics.[1][5][6] Fluorine-18 (

-

Theranostics: Modern drug design often involves creating a "cold" fluorinated drug and a parallel "hot" (

F) analog. This allows researchers to visualize the drug's biodistribution and receptor occupancy in real-time clinical trials.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagenaars, A. L., et al. (2018). Fluorine in Drug Design.[1][3][5][6][7][8][9][10] IntechOpen. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Gillis, E. P., et al. (2015).[7] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[7] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. info.mercell.com [info.mercell.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Fluorinated Drugs Market Outlook 2025-2032 [intelmarketresearch.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

The Strategic Incorporation of the Trifluoromethyl Group in Drug Design

[1]

Executive Summary

The trifluoromethyl group (

Part 1: Physicochemical Modulation

The "Fluorine Effect" is not magic; it is the predictable result of extreme electronegativity and unique orbital overlap. The

Comparative Physicochemical Profile

The following table contrasts

| Property | Methyl ( | Chloro ( | Trifluoromethyl ( | Isopropyl ( | Impact on Drug Design |

| Van der Waals Vol ( | 13.7 | 19.9 | 39.8 | 42.0 | Steric bulk is nearly identical to isopropyl; much larger than methyl. |

| Hammett | -0.17 | +0.23 | +0.54 | -0.15 | Strong electron-withdrawing group (EWG); reduces basicity of nearby amines. |

| Hansch | +0.56 | +0.71 | +0.88 | +1.53 | Increases LogP significantly; enhances membrane permeability. |

| Bond Dissociation (kcal/mol) | ~88 (C-H) | ~81 (C-Cl) | ~116 (C-F) | ~89 (C-H) | Metabolic armor; resistant to CYP450 oxidative cleavage. |

Electronic Tuning (The pKa Shift)

The strong electron-withdrawing nature (

-

Basicity Reduction: Placing a

group -

Acidity Enhancement: In bioisosteres of carboxylic acids (e.g., tetrazoles or sulfonamides), a

group stabilizes the conjugate base, increasing acidity and potency.

Part 2: Structural & Conformational Control

The

The "Rotational Barrier" & Gauche Effect

Unlike a methyl group, the C-F bonds in

-

Case Study (Glucocorticoid Receptor): Replacing a

group with a benzyl group in specific GR ligands was shown to shift the ligand from an agonist to an antagonist by forcing Helix 12 of the receptor into an open conformation.[1] The

Decision Matrix: When to Deploy

Use the following logic flow to determine if

Figure 1: Strategic decision tree for incorporating trifluoromethyl groups during Lead Optimization.

Part 3: Metabolic Stability (The Metabolic Shield)

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The primary metabolic application is blocking CYP450-mediated oxidation .

Mechanism of Action

Cytochrome P450 enzymes typically oxidize electron-rich C-H bonds (e.g., benzylic or allylic positions) via a radical abstraction mechanism.

-

Electronic Deactivation: The

group withdraws electron density from the adjacent aromatic ring or alkyl chain, making the remaining C-H bonds less nucleophilic and harder to oxidize. -

Steric Blocking: The bulk of the

group prevents the heme iron of the CYP enzyme from accessing the vulnerable site.

Classic Example: Fluoxetine (Prozac) . The

Part 4: Synthetic Strategies (Late-Stage Functionalization)

Modern medicinal chemistry demands Late-Stage Functionalization (LSF) —the ability to install a

Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized this field, allowing for mild, room-temperature trifluoromethylation using reagents like triflyl chloride (

Figure 2: Selection guide for late-stage trifluoromethylation methodologies based on substrate functional group.

Part 5: Experimental Protocol

Protocol: Enantioselective

Reagents & Equipment

-

Substrate: Octanal (or target aldehyde).[2]

-

CF3 Source: Trifluoromethyl iodide (

).[2] -

Photocatalyst:

(Tris(bipyridine)ruthenium(II) chloride). -

Organocatalyst: Imidazolidinone amine catalyst (MacMillan Generation 1 or 2).

-

Base: 2,6-Lutidine.[2]

-

Solvent: DMF (Dimethylformamide), anhydrous.

-

Light Source: 26W compact fluorescent light (CFL) or Blue LED strip.

Step-by-Step Methodology

-

Setup: In a flame-dried 20 mL vial equipped with a magnetic stir bar, add the organocatalyst (20 mol%) and photocatalyst

(0.5 mol%). -

Solvation: Add anhydrous DMF to achieve a 0.5 M concentration relative to the substrate.

-

Degassing (Critical): Cap the vial with a septum. Degas the solution by sparging with Argon for 10 minutes. Note: Oxygen quenches the excited state of the Ruthenium catalyst.

-

Cooling: Cool the mixture to -20°C using a cryocooler or acetone/dry ice bath to ensure enantioselectivity.

-

Addition: Add the aldehyde substrate (1.0 equiv), followed by 2,6-lutidine (2.0 equiv), and finally

(gas, bubbled in or added as a stock solution if available, approx 5 equiv). -

Irradiation: Place the vial approximately 2 cm away from the light source. Stir vigorously.

-

Self-Validation (Control):

-

Light/Dark Check: To verify the photoredox mechanism, cover one reaction vial with foil. No product should form in the dark.

-

-

Workup: After 4–8 hours (monitor by TLC/LCMS), quench with water and extract with diethyl ether.

-

Purification: Flash chromatography on silica gel.

Causality of Steps

-

Why -20°C? While the radical addition is fast, the stereocontrol relies on the transient formation of an enamine intermediate. Lower temperatures rigidify the transition state, maximizing the steric shielding provided by the organocatalyst.

-

Why 2,6-Lutidine? It acts as a proton sponge to neutralize the HI generated during the reaction, preventing acid-catalyzed racemization of the product without quenching the radical cycle.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Enantioselective

-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. MacMillan Group, Princeton University. [Link] -

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters. [Link][1]

-

Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. National Institutes of Health (PMC). [Link]

-

Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry. [Link]

Methodological & Application

Application Note: Fragment-Based Discovery of PPI Inhibitors

From Biophysical Screening to Lead Optimization

Abstract & Scope

Traditional High-Throughput Screening (HTS) often fails against "undruggable" targets like Protein-Protein Interactions (PPIs) due to the large, flat, and hydrophobic nature of these binding interfaces. Fragment-Based Drug Discovery (FBDD) offers a superior alternative by screening smaller, less complex molecules (

This application note details a validated workflow for FBDD, focusing on Surface Plasmon Resonance (SPR) for primary screening and Saturation Transfer Difference (STD) NMR for structural validation. It concludes with medicinal chemistry strategies for optimizing weak fragment hits (

The Logic of FBDD: Efficiency Over Potency

In FBDD, the primary metric is not potency (

Table 1: Comparison of HTS vs. FBDD Metrics

| Metric | High-Throughput Screening (HTS) | Fragment-Based (FBDD) |

| Molecular Weight | 350 – 500 Da ("Rule of 5") | 150 – 300 Da ("Rule of 3") |

| Binding Affinity | mM to | |

| Ligand Efficiency (LE) | Often Low (< 0.3 kcal/mol/atom) | High (> 0.3 kcal/mol/atom) |

| Chemical Space Sampled | Limited ( | Efficient (Small library covers vast space) |

| Primary Risk | False positives, poor solubility | Weak affinity detection limits |

Phase 1: Library Design & Preparation

Objective: Construct a library that maximizes chemical diversity while maintaining high solubility.

Protocol: The "Rule of Three" Filter

Before screening, libraries must be filtered to ensure hits are chemically tractable for optimization. We utilize the Rule of Three (Ro3) criteria established by Congreve et al. [1]:

Critical Step: Solubility Quality Control. Fragments are typically stored at 100 mM in DMSO. Prior to SPR, perform a solubility check using nephelometry to ensure no precipitation occurs at the screening concentration (typically 0.5 – 1 mM).

Phase 2: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: Identify binders among thousands of fragments. SPR is preferred over thermal shift assays for PPIs because it provides real-time kinetic data and is sensitive to transient, weak interactions.

Experimental Workflow

We utilize a "Clean Screen" approach to eliminate sticky compounds before assessing affinity.

Step-by-Step Protocol:

-

Sensor Surface Preparation:

-

Immobilize the target protein on a CM5 (carboxymethylated dextran) sensor chip via amine coupling.

-

Target Density: High density (

RU) is required to detect low-MW fragments. -

Reference Channel: Immobilize a non-interacting protein (e.g., BSA) or use an activated/deactivated flow cell to subtract non-specific binding.

-

-

Solvent Correction (Crucial):

-

Fragments are dissolved in DMSO, which has a high refractive index.[4] Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample can mask the binding signal.

-

Action: Prepare a standard curve of buffer with DMSO concentrations ranging from 0.5% to 5%. The SPR software uses this to correct the bulk refractive index shift.

-

-

The "Clean Screen" (Binding Level Screen):

-

Inject fragments at a single high concentration (e.g.,

). -

Hit Criteria:

-

Response > 5 RU (Response Units).

-

"Square" sensorgram shape (rapid on/off rates typical of fragments).

-

Stoichiometry

(Super-stoichiometric binding indicates aggregation).

-

-

-

Affinity Determination:

-

For hits passing the Clean Screen, run a dose-response series (e.g.,

). Calculate

-

Visualization: SPR Logic Flow

Figure 1: SPR screening logic. Critical checkpoints include Reference Subtraction and DMSO Correction to prevent false positives caused by bulk refractive index changes.

Phase 3: Orthogonal Validation via STD-NMR

Objective: Confirm that SPR hits bind to the specific protein pocket and are not assay artifacts.

Technique: Saturation Transfer Difference (STD) NMR .

This ligand-observed technique relies on the transfer of magnetization from the protein to the bound ligand.[5][6] It is ideal for fragments with fast exchange rates (

Protocol: STD-NMR Validation

-

Sample Preparation:

-

Data Acquisition:

-

On-Resonance Spectrum (

): Irradiate the protein (typically at -1 ppm or 12 ppm) to saturate its protons. This saturation spreads to the bound ligand via spin diffusion.[6] -

Off-Resonance Spectrum (

): Irradiate far from protein signals (e.g., 30 ppm). -

Difference Spectrum (

): Subtract

-

-

Interpretation:

-

Positive Hit: Ligand signals appear in the difference spectrum.[7]

-

Epitope Mapping: The intensity of the STD signal for specific protons indicates which part of the fragment is closest to the protein, guiding synthetic growth.

-

Visualization: STD-NMR Mechanism

Figure 2: Mechanism of STD-NMR.[6] Saturation is transferred from protein to bound ligand.[5][7] Due to fast exchange, "magnetized" ligands accumulate in solution, generating the STD signal.

Phase 4: Hit-to-Lead Optimization Strategy

Once a fragment is validated, the challenge is increasing potency without destroying Ligand Efficiency.

Optimization Metrics

Do not rely solely on

Target: Maintain

Strategies

-

Fragment Growing: Use the STD-NMR epitope map or X-ray structure to identify vectors where the fragment can be extended to reach new sub-pockets.

-

Fragment Merging: If two fragments bind to adjacent sub-pockets, link them chemically. This often results in a super-additive increase in potency (

).

Visualization: The DMTA Cycle

Figure 3: The Design-Make-Test-Analyze (DMTA) cycle. Analysis focuses on LE and LLE metrics to ensure mass is added efficiently.

References

-

Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003).[2][8] A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. [Link]

-

Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection.[9][10][11] Drug Discovery Today. [Link]

-

Erlanson, D. A., et al. (2016).[10] Practical strategies for fragment-based discovery. Journal of Medicinal Chemistry. [Link]

-

Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie International Edition. [Link]

-

Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR fragment screening workflow. Methods in Enzymology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. med.stanford.edu [med.stanford.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. physoc.org [physoc.org]

- 8. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Use of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine in agrochemical synthesis

Application Note: Strategic Utilization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine in Agrochemical Synthesis

Abstract

This application note details the handling, synthesis, and application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (CAS 1323966-36-4) .[1] As a specialized fluorinated building block, this amine offers a distinct structural advantage over traditional trifluoromethyl-benzylamines used in blockbuster fungicides (e.g., Fluopicolide). The introduction of the 5-methyl group provides a steric handle to modulate enzyme binding pockets and block metabolic oxidation sites. This guide provides validated protocols for its use in synthesizing Succinate Dehydrogenase Inhibitor (SDHI) and picolinamide scaffolds, ensuring high yield and purity in late-stage discovery.

Introduction: The Fluorine-Methyl Advantage

In modern agrochemistry, the "magic methyl" effect and strategic fluorination are pivotal for optimizing active ingredients (AIs). While 2-fluoro-4-(trifluoromethyl)benzylamine is a common motif, the 5-methyl analog represents a sophisticated evolution in ligand design.

-

Metabolic Stability: The C5-methyl group blocks a potential site of cytochrome P450 oxidation on the phenyl ring, extending the half-life of the AI in plant systems.

-

Lipophilicity & Penetration: The combination of -CF3, -F, and -CH3 significantly increases logP, enhancing cuticular penetration in fungi and insects.

-

Binding Affinity: The steric bulk of the methyl group can displace water molecules in the hydrophobic pockets of target enzymes (e.g., SDH complex), potentially increasing potency against resistant strains.

Chemical Profile & Safety

| Property | Data |

| Chemical Name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine |

| CAS Number | 1323966-36-4 |

| Molecular Formula | C₉H₉F₄N |

| Molecular Weight | 207.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~85°C at 1.5 mmHg (Predicted) |

| pKa (Conjugate Acid) | ~8.9 (Estimated) |

| Hazards | Corrosive (Skin/Eye), Irritant.[2] Handle under fume hood. |

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. This amine readily absorbs atmospheric CO₂ to form solid carbamates; minimize air exposure.

Synthetic Utility: The "SDHI Scaffold" Workflow

The primary utility of this amine is as the Right-Hand Side (RHS) moiety in amide coupling reactions with heterocyclic acid chlorides (e.g., pyrazole, pyridine, or thiazole carboxylic acids). This linkage is the defining feature of SDHI fungicides.

Visualizing the Workflow

Figure 1: Synthesis workflow from nitrile precursor to final active ingredient (AI).

Detailed Experimental Protocols

Protocol A: Quality Control & Purification of the Amine

Context: Commercial batches of fluorinated benzylamines often contain carbonate salts or isomeric impurities. This step ensures consistent stoichiometry.

-

Assessment: Run GC-MS to verify purity. If peaks for the carbamate (M+44 adduct) or oxidation products are present, repurification is required.

-

Acid-Base Extraction (Standard Method):

-

Dissolve crude amine (10 g) in Dichloromethane (DCM, 50 mL) .

-

Extract with 1M HCl (3 x 30 mL) . The amine moves to the aqueous phase; non-basic impurities remain in DCM.

-

Wash the combined aqueous layer with fresh DCM (20 mL).

-

Basify the aqueous layer to pH >12 using 4M NaOH (keep cool in an ice bath).

-

Extract the free amine into DCM (3 x 40 mL) .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (keep bath <30°C to avoid volatility loss).

-

Result: High-purity amine ready for coupling.

-

Protocol B: Synthesis of "Model SDHI" (Amide Coupling)

Objective: Coupling 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine with 1-methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride (a standard SDHI core).

Reagents:

-

Amine (1.0 equiv, 10 mmol, 2.07 g)

-

Acid Chloride (1.05 equiv, 10.5 mmol)

-

Triethylamine (Et₃N) or DIPEA (1.2 equiv)

-

Solvent: Dry THF or DCM (anhydrous)

Step-by-Step:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve the Amine (2.07 g) and Et₃N (1.67 mL) in DCM (40 mL) . Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve the Acid Chloride in DCM (10 mL) . Add this solution dropwise to the amine mixture over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup:

-

Quench with Water (30 mL) .

-

Separate phases. Wash organic layer with 1M HCl (20 mL) (removes unreacted amine) and Sat. NaHCO₃ (20 mL) (removes unreacted acid).

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Recrystallize from Heptane/EtOAc or purify via silica flash chromatography.

-

Validation:

-

¹H NMR (CDCl₃): Look for the benzyl methylene doublet (~4.6 ppm) collapsing to a doublet of doublets upon coupling, and the amide NH broad singlet (~6.5–7.5 ppm).

-

¹⁹F NMR: Verify distinct signals for the -CF3 (approx -62 ppm) and Ar-F (approx -115 ppm).

-

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates why this specific intermediate is chosen over simpler analogs.

Figure 2: SAR features of the intermediate. The 5-Methyl group is the critical differentiator for next-generation stability.

References

-

Bioorganic & Medicinal Chemistry. "Generation of hazardous methyl azide and its application to synthesis of a key-intermediate of picarbutrazox." (2017). Demonstrates the utility of similar fluorinated benzyl intermediates in modern agrochemicals.

-

Chem-Impex. "2-Fluoro-5-(trifluoromethyl)benzylamine Product Data." Reference for physical properties of the close structural analog.

-

National Institutes of Health (PMC). "Benzylic C(sp3)–H fluorination." Discusses the role of fluorinated benzylic motifs in FDA/EPA approved compounds.

-

ECHEMI. "Supplier Data for CAS 1323966-36-4." Verification of commercial availability as a building block.

-

Alfa Chemistry. "Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?" Overview of fluorinated building blocks in crop protection.

Sources

Analytical methods for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine characterization

An Application Note for the Comprehensive Characterization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the structural elucidation and purity assessment of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine (Molecular Formula: C₉H₉F₄N, Molecular Weight: 207.17 g/mol ). As a substituted benzylamine, this compound is a potential building block in the synthesis of novel pharmaceutical and agrochemical agents, where its unique fluorine and trifluoromethyl substituents can modulate physicochemical and biological properties.[1][2] A robust analytical characterization is therefore paramount for quality control, reaction monitoring, and regulatory compliance. This document outlines a multi-technique approach, integrating chromatography for separation and quantification with spectroscopy for unambiguous structural confirmation. The protocols described herein are founded on established principles for the analysis of halogenated organic compounds and aromatic amines and serve as a validated starting point for method development.[3][4]

Introduction and Analytical Strategy

The precise characterization of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine requires a multi-faceted analytical strategy. No single technique can provide a complete profile of the compound's identity, purity, and impurity profile. Our approach is hierarchical, beginning with chromatographic techniques for purity assessment and transitioning to spectroscopic and elemental analyses for definitive structural confirmation.

This guide is designed for researchers, analytical scientists, and quality control professionals. It explains not only the "how" but also the "why" behind the selection of each analytical method, ensuring that the protocols are both scientifically sound and adaptable to specific laboratory instrumentation and requirements.

Caption: Integrated workflow for compound characterization.

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, allowing for accurate purity determination. We recommend employing two orthogonal techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), to ensure comprehensive impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the premier method for analyzing volatile and semi-volatile compounds.[5] Given the benzylamine structure, the target molecule is expected to have sufficient volatility for GC analysis. Coupling the gas chromatograph to a mass spectrometer provides not only quantitative data (purity via peak area %) but also qualitative structural information on any separated impurities, which is critical for process optimization and safety assessment.[6] The use of both Electron Impact (EI) and Chemical Ionization (CI) modes can be advantageous; EI provides reproducible fragmentation patterns for library matching, while CI often preserves the molecular ion, confirming the molecular weight of impurities.

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Accurately prepare a 1 mg/mL solution of the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate.

-

Vortex thoroughly to ensure complete dissolution.

-

If necessary, filter through a 0.45 µm syringe filter into a GC vial.

-

-

Instrumentation and Conditions:

-

System: Standard Gas Chromatograph with a Mass Selective Detector.

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a J&W Scientific DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is a robust starting point.[6]

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Detector:

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C (EI mode).[7]

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: 40-450 amu.

-

-

-

Data Analysis:

-

Integrate all peaks in the total ion chromatogram (TIC).

-

Calculate purity as the percentage of the main peak area relative to the total integrated peak area.

-

Identify impurity peaks by comparing their mass spectra against the NIST spectral library and by analyzing fragmentation patterns.[8]

-

| Parameter | Recommended Setting | Rationale |

| Column | DB-5MS or equivalent (low-polarity) | Provides good separation for a wide range of aromatic compounds. |

| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Oven Program | 80 °C to 280 °C | Balances resolution of early-eluting impurities with timely elution of the main peak. |

| MS Ionization | Electron Impact (EI), 70 eV | Provides standard, reproducible fragmentation for library searching and structural elucidation. |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Causality: RP-HPLC is a powerful technique that separates compounds based on their hydrophobicity. It is an excellent orthogonal method to GC, capable of resolving non-volatile or thermally labile impurities that would not be detected by GC.[9] The aromatic nature of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine provides strong UV chromophores, enabling sensitive detection using a Diode Array Detector (DAD) or UV-Vis detector.[9] A C18 column is the standard choice for initial method development due to its wide applicability for moderately polar compounds.[10]

Experimental Protocol: RP-HPLC

-

Sample and Mobile Phase Preparation:

-

Sample Diluent: 50:50 Acetonitrile:Water.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the diluent. Filter through a 0.45 µm syringe filter.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration.

-

-

Instrumentation and Conditions:

-

System: HPLC or UHPLC system with a binary pump, autosampler, column oven, and DAD/UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm (or λmax determined from a preliminary PDA scan).

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-15 min: 30% B to 90% B

-